molecular formula C16H28N2O6Si B13384305 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Katalognummer: B13384305
Molekulargewicht: 372.49 g/mol
InChI-Schlüssel: PWAAFDSCYLYFMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thymidine derivative modified with a tert-butyldimethylsilyl (TBDMS) group at the 3'-hydroxyl position and a hydroxymethyl group at the 5' position of the tetrahydrofuran (oxolane) ring. The thymine base (5-methylpyrimidine-2,4-dione) remains unmodified, retaining its canonical nucleobase structure. The TBDMS group is a widely used protecting moiety in oligonucleotide synthesis, offering stability under acidic and basic conditions while being selectively removable with fluoride ions . The hydroxymethyl group at the 5' position provides a reactive site for further functionalization, such as phosphorylation or conjugation in prodrug strategies.

The synthesis of this compound involves silylation of thymidine using TBDMS-Cl in pyridine with catalytic DMAP, followed by purification via standard organic extraction methods . Its structural features make it a key intermediate in the synthesis of modified nucleosides for antiviral and anticancer therapeutics.

Eigenschaften

IUPAC Name

1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAAFDSCYLYFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves the selective protection of the hydroxyl groups of thymidine or a related nucleoside derivative using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) as the silylating agent. The key challenge is the regioselective silylation of the 3'-hydroxyl group on the oxolane (furanose) ring without protecting other hydroxyl groups or the nucleobase.

Stepwise Preparation Outline

  • Starting Material : The synthesis generally begins with thymidine, which is 5-methylpyrimidine-2,4-dione attached to a 2'-deoxyribose sugar.

  • Protection of Hydroxyl Groups :

    • The primary hydroxyl groups at the 3' or 5' positions are selectively protected by reaction with TBDMS-Cl.
    • The reaction is performed in anhydrous organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • A base, typically imidazole or pyridine, is added to catalyze the silylation.
    • Temperature control (0°C to room temperature) is crucial to achieve regioselectivity and minimize side reactions.
  • Work-up and Purification :

    • After completion, the reaction mixture is quenched with water.
    • The product is extracted into organic solvents like ethyl acetate.
    • Purification is achieved by column chromatography or recrystallization.
  • Characterization :

    • The product is characterized by NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

Representative Reaction Scheme

$$
\text{Thymidine} + \text{TBDMS-Cl} \xrightarrow[\text{Imidazole}]{\text{DMF, 0°C to RT}} \text{1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione}
$$

Detailed Research Findings and Data

Reaction Conditions and Yields

Parameter Typical Value/Condition Notes
Solvent Dimethylformamide (DMF) or Tetrahydrofuran (THF) Anhydrous conditions required
Silylating agent tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl) Commercially available reagent
Base Imidazole or Pyridine Catalyzes silylation
Temperature 0°C to Room Temperature Controls regioselectivity and side reactions
Reaction time 1 to 4 hours Monitored by TLC
Yield 70–90% Depending on purity and work-up

Purity and Characterization Data

Analytical Method Observations/Results
^1H NMR (CDCl3) Signals consistent with TBDMS protection at 3'-OH; characteristic methyl and silyl peaks observed
Mass Spectrometry (ESI) Molecular ion peak at m/z consistent with molecular weight ~356.49 g/mol
Melting Point Typically 90–95°C (depends on purity)
HPLC Purity >97%

Mechanistic Insights

  • The silylation proceeds via nucleophilic attack of the hydroxyl oxygen on the silicon center of TBDMS-Cl.
  • Imidazole acts as a nucleophilic catalyst, forming an intermediate silylimidazole that facilitates transfer of the TBDMS group.
  • Steric hindrance from the bulky TBDMS group ensures selective protection of the less hindered 3'-hydroxyl group over the 5'-hydroxyl in many cases.
  • The presence of free 4-hydroxy and 5-(hydroxymethyl) groups allows for further functionalization post-protection.

Comparative Analysis of Related Compounds and Methods

Compound Name CAS Number Molecular Weight (g/mol) Preparation Notes Reference Source
5'-O-(tert-Butyldimethylsilyl)thymidine 40733-28-6 356.49 Similar silylation method; used as pharmaceutical intermediate
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine 40733-26-4 470.7 Double silylation at 3' and 5' hydroxyls
1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione 40733-27-5 356.49 Regioselective silylation at 3'-OH with free 4-OH

Wissenschaftliche Forschungsanwendungen

1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Azido Derivatives

  • Example: 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (CAS 1355028-82-8) Key Differences: Replaces the 3'-TBDMS group with an azido (-N₃) moiety. Applications: Azido groups enable bioorthogonal "click chemistry" for targeted drug delivery or fluorescent labeling . Synthesis: Typically involves nucleophilic substitution of a hydroxyl group with azide ions under Mitsunobu or displacement conditions.

TBDPS-Protected Analogues

  • Example : 3’-O-(t-Butyldiphenylsilyl)thymidine
    • Key Differences : Uses tert-butyldiphenylsilyl (TBDPS), a bulkier silyl group, instead of TBDMS.
    • Applications : Enhanced steric hindrance improves selectivity in multi-step syntheses, particularly for oligonucleotides requiring prolonged stability .
    • Trade-offs : Reduced solubility in polar solvents compared to TBDMS derivatives.

Double Silyl-Protected Derivatives

  • Example : 1-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
    • Key Differences : Both 3'-OH and 5'-hydroxymethyl groups are TBDMS-protected.
    • Applications : Dual protection minimizes undesired side reactions during automated solid-phase oligonucleotide synthesis .

Data Tables

Table 1. Structural Comparison of Key Derivatives

Compound Protecting Group(s) Molecular Weight (g/mol) Key Application
Target Compound 3'-O-TBDMS ~428.6 Oligonucleotide synthesis
3'-Azido Derivative 3'-N₃ ~341.3 Click chemistry conjugation
3'-O-TBDPS Derivative 3'-O-TBDPS ~568.8 High-stability synthesis
Double TBDMS Derivative 3'-O-TBDMS, 5'-O-TBDMS ~614.9 Multi-step synthesis

Biologische Aktivität

The compound 1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known by its CAS number 922508-26-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A tert-butyl(dimethyl)silyl group which enhances stability and solubility.
  • A hydroxy group that may participate in hydrogen bonding.
  • A pyrimidine moiety , known for its role in nucleic acid structures and various biological activities.
PropertyValue
Molecular FormulaC16H28N2O6Si
Molecular Weight372.49 g/mol
CAS Number922508-26-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : Using tert-butyl(dimethyl)silyl chloride to protect hydroxyl functionalities.
  • Formation of Oxolan Ring : Through cyclization reactions involving appropriate precursors.
  • Attachment of Pyrimidine Moiety : Utilizing coupling reactions to incorporate the pyrimidine structure.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tert-butyl(dimethyl)silyl group enhances the compound's binding affinity to these targets, potentially leading to:

  • Inhibition of Enzyme Activity : By binding to active sites or allosteric sites, the compound can modulate enzyme functions.
  • Alteration of Cellular Signaling Pathways : This can affect various cellular processes, including proliferation and apoptosis.

Antiviral Activity

Research has indicated that derivatives of similar structures exhibit potent antiviral properties. For instance, triazole derivatives with similar silyl groups have shown significant anti-HIV activity, suggesting potential applications for this compound in antiviral therapies .

Case Studies

  • Antiviral Activity Against HIV : A study demonstrated that compounds with similar structural features exhibited effective inhibition against HIV replication at low concentrations (EC50 values ranging from 0.056 to 0.52 µM) .
  • Enzyme Inhibition Studies : In vitro assays have shown that compounds with the pyrimidine moiety can inhibit specific kinases involved in cancer cell proliferation, highlighting the potential use in oncology .

Research Findings

Recent studies have focused on the following aspects:

  • Toxicity Assessments : Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines, making it a candidate for further pharmacological evaluations.
  • Pharmacokinetics : Investigations into absorption and distribution suggest favorable properties for systemic administration.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound with high purity, and how can intermediates be characterized?

  • Methodology: Synthesis typically involves protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and nucleoside coupling reactions. Key steps include:

  • Selective silylation of the 3′-hydroxyl group using tert-butyldimethylsilyl chloride under anhydrous conditions .
  • Coupling of the modified sugar moiety to the pyrimidine base via Mitsunobu or Vorbrüggen reactions, requiring precise stoichiometric control of reagents like triphenylphosphine and DIAD .
  • Purification via column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) to isolate intermediates and final products .
    • Characterization: Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm regioselective silylation and sugar-base linkage. Mass spectrometry (ESI-TOF) validates molecular weight .

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s reactivity and stability?

  • Role of TBDMS: The TBDMS group protects the 3′-hydroxyl during synthesis, preventing unwanted side reactions. It is stable under basic and mildly acidic conditions but can be selectively removed using tetrabutylammonium fluoride (TBAF) in THF .
  • Impact on Stability: The bulky TBDMS group sterically shields the sugar moiety, reducing hydrolysis of the glycosidic bond in aqueous environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for TBDMS-protected intermediates?

  • Analysis of Variables:

  • Solvent Effects: Yields may vary with solvent polarity. For example, THF/EtOAC mixtures (1:1) improve solubility of silylated intermediates compared to DMF .
  • Temperature Control: Exothermic reactions (e.g., silylation) require cooling (0–5°C) to prevent desilylation or decomposition .
    • Troubleshooting: Monitor reactions via TLC (Rf = 0.3–0.5 in hexane/EtOAc 7:3) and adjust reagent addition rates if precipitates form .

Q. What strategies optimize the stability of the hydroxymethyl group during functionalization?

  • Protection Strategies:

  • Temporarily protect the 5′-hydroxymethyl group with trityl or acetyl groups during silylation to prevent oxidation .
  • Use inert atmospheres (argon/nitrogen) to minimize radical-mediated degradation .
    • Stability Testing: Conduct accelerated degradation studies (40°C, 75% RH) and analyze by HPLC to identify decomposition pathways (e.g., hydrolysis of the oxolane ring) .

Q. How can the biological activity of this compound be evaluated in nucleotide analog research?

  • Assay Design:

  • Enzymatic Studies: Test inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays with dTTP as a competitor .
  • Cellular Uptake: Radiolabel the compound with 3H^3 \text{H} and measure intracellular accumulation in HeLa cells via scintillation counting .
    • Data Interpretation: Compare IC50_{50} values against known analogs (e.g., AZT) to assess potency. Structural modifications (e.g., 5-methyl vs. 5-azido groups) may alter binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.